molecular formula C13H17ClN6O2 B12766555 4-((2-Ethoxyphenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazole-1-carboxamidine monohydrochloride CAS No. 85409-33-2

4-((2-Ethoxyphenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazole-1-carboxamidine monohydrochloride

Cat. No.: B12766555
CAS No.: 85409-33-2
M. Wt: 324.76 g/mol
InChI Key: YIRUQQYTHPABHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((2-Ethoxyphenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazole-1-carboxamidine monohydrochloride is a complex organic compound with a unique structure that includes an azo group, a pyrazole ring, and a carboxamidine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-Ethoxyphenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazole-1-carboxamidine monohydrochloride typically involves the azo coupling reaction of diazonium salts with active methylene compounds. The reaction conditions often include the use of acidic or basic catalysts to facilitate the coupling process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale azo coupling reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-((2-Ethoxyphenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazole-1-carboxamidine monohydrochloride involves its interaction with various molecular targets. The azo group can undergo reduction to form amines, which can then interact with biological molecules. The pyrazole ring and carboxamidine group may also contribute to the compound’s biological activity by interacting with specific enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((2-Ethoxyphenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazole-1-carboxamidine monohydrochloride is unique due to its combination of an azo group, a pyrazole ring, and a carboxamidine group. This combination imparts distinct chemical and biological properties that are not commonly found in other similar compounds .

Properties

CAS No.

85409-33-2

Molecular Formula

C13H17ClN6O2

Molecular Weight

324.76 g/mol

IUPAC Name

4-[(2-ethoxyphenyl)diazenyl]-3-methyl-5-oxo-4H-pyrazole-1-carboximidamide;hydrochloride

InChI

InChI=1S/C13H16N6O2.ClH/c1-3-21-10-7-5-4-6-9(10)16-17-11-8(2)18-19(12(11)20)13(14)15;/h4-7,11H,3H2,1-2H3,(H3,14,15);1H

InChI Key

YIRUQQYTHPABHI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1N=NC2C(=NN(C2=O)C(=N)N)C.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.